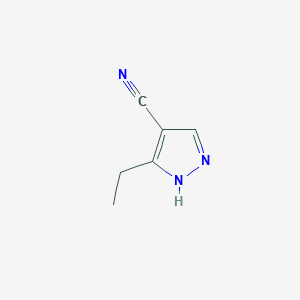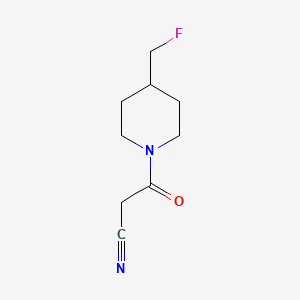
3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
While I couldn’t find specific synthesis methods for “3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile”, piperidine derivatives in general can be synthesized through various methods. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described2.Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary greatly depending on the specific compound. For example, the structure of 4-Piperidinone, 3-methyl-1-(phenylmethyl)- is available as a 2D Mol file or as a computed 3D SD file3.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For example, piperidine-4-one was treated with diethylene glycol, hydrazine hydrate, and KOH pellets to give t-4.Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 4-Piperidinone, 3-methyl-1-(phenylmethyl)- is 203.28023.Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
The adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron have been investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the molecular behavior of such compounds and their potential applications in protecting metals from corrosion. The research demonstrates the significance of piperidine derivatives in materials science, particularly in enhancing the durability and lifespan of metal-based structures (Kaya et al., 2016).
Pharmacokinetic Profiles Improvement through Fluorination
Fluorination of piperidine and piperazine derivatives has been shown to significantly influence their pharmacokinetic profiles. This chemical modification enhances oral absorption and bioavailability, which is crucial for the development of therapeutic agents with improved efficacy. The research highlights the role of fluorination in optimizing drug candidates for better clinical outcomes (van Niel et al., 1999).
Synthetic Strategies and Photophysical Properties
A study on the synthesis of innovative nicotinonitriles incorporating pyrene and/or fluorene moieties through a domino reaction strategy has revealed the potential of these compounds in materials science. Their strong fluorescence emission across a wide spectrum suggests applications in optical materials and sensors. This research underscores the versatility of piperidine derivatives in synthesizing compounds with desirable photophysical properties (Hussein et al., 2019).
Development of Radiolabeled Probes for σ-1 Receptors
The synthesis and in vivo evaluation of halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands demonstrate the application of piperidine derivatives in developing radiolabeled probes for neuroimaging. These compounds exhibit promising specificity and retention in brain regions associated with σ receptors, highlighting their potential in diagnosing and studying neurological disorders (Waterhouse et al., 1997).
Exploration of Antiallergy Activity
The synthesis and evaluation of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines have revealed potent antiallergy activity in preclinical models. These findings open avenues for the development of new antiallergic medications, underscoring the therapeutic potential of chemically modified piperidine derivatives in allergy treatment (Walsh et al., 1989).
Safety And Hazards
The safety and hazards associated with piperidine derivatives can vary greatly depending on the specific compound. For example, Piperidine is classified as a flammable liquid (Category 2), and it can cause acute toxicity if swallowed, inhaled, or in contact with skin5.
Future Directions
The future directions of research into piperidine derivatives are likely to continue to focus on their potential therapeutic applications. For example, piperidine derivatives are being explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents1.
Please note that this information is based on the general class of piperidine derivatives and may not apply to the specific compound “3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile”. For more specific information, further research would be needed.
properties
IUPAC Name |
3-[4-(fluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c10-7-8-2-5-12(6-3-8)9(13)1-4-11/h8H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYMULCKMSEOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



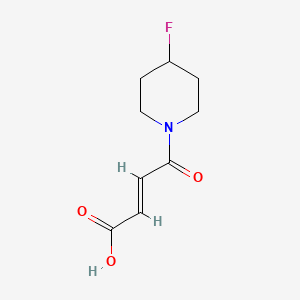
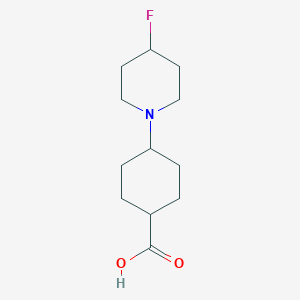
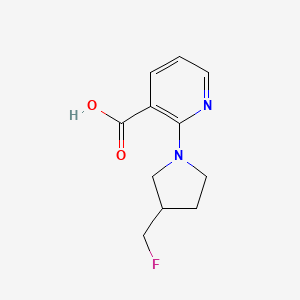

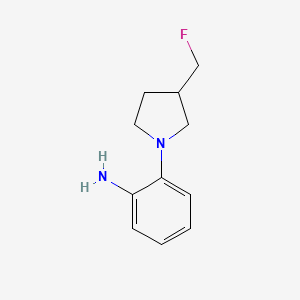

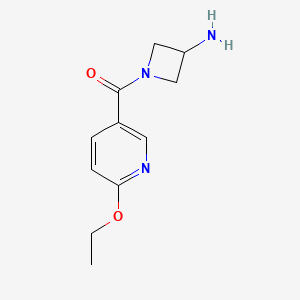

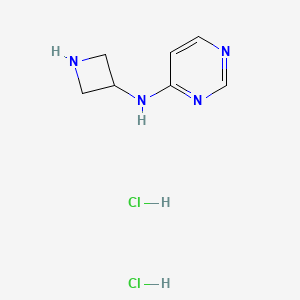
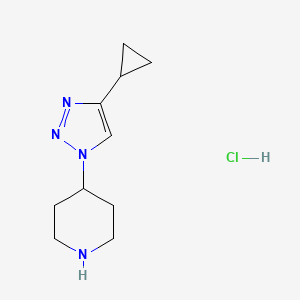
![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)
